![molecular formula C13H14FNO3S B2920747 Cyclopropyl(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)methanone CAS No. 1448064-19-4](/img/structure/B2920747.png)
Cyclopropyl(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)methanone
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Overview
Description
JNJ-42226314 is a reversible and highly selective MAGL (monoacylglycerol lipase) inhibitor . It inhibits MAGL in a competitive mode with respect to the 2-AG substrate .
Molecular Structure Analysis
The molecular structure of JNJ-42226314 is complex, with several functional groups including a fluorophenyl group, an indolyl group, a thiazole-2-carbonyl group, and a piperazinyl group .Scientific Research Applications
Synthesis and Chemical Properties
Convenient Synthesis Methods:
- Cyclopropyl(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)methanone and its derivatives have been synthesized through various methods that emphasize convenience, high yields, and the absence of the need for chromatographic purification steps. For instance, the synthesis of similar compounds has involved novel methods such as SNAr (Nucleophilic Aromatic Substitution) for acylated fluoroaromatics with additional cyclization in a one-pot procedure (Stark, 2000).
Antimicrobial and Antitubercular Activity:
- Research into phenyl cyclopropyl methanones has shown that these compounds possess significant anti-tubercular activities against M. tuberculosis H37Rv in vitro, with minimum inhibitory concentrations (MICs) showcasing their potential as antimicrobial agents (Dwivedi et al., 2005).
Synthesis of Azetidinones and Their Derivatives:
- The compound's framework has been utilized in the design and synthesis of substituted azetidinones, highlighting the compound's role in the development of bioactive molecules with potential pharmacological applications (Jagannadham et al., 2019).
Pharmaceutical Applications
Antitubercular and Antimalarial Activities:
- A series of cyclopropyl methanones have been evaluated for their antitubercular and antimalarial activities, demonstrating promising results against Mycobacterium tuberculosis and Plasmodium falciparum strains. This research underscores the potential of cyclopropyl(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)methanone derivatives as lead compounds in the treatment of tuberculosis and malaria (Ajay et al., 2010).
Antioxidant Agents:
- A new series of derivatives related to cyclopropyl(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)methanone has been synthesized, showing significant antioxidant activities. These findings indicate the compound's utility in the development of novel antioxidant agents (Pirbasti et al., 2016).
Mechanism of Action
Target of Action
The primary target of Cyclopropyl(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)methanone is the serine hydrolase monoacylglycerol lipase (MAGL) . MAGL is the rate-limiting enzyme responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG) into arachidonic acid and glycerol .
Mode of Action
Cyclopropyl(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)methanone inhibits MAGL in a competitive mode with respect to the 2-AG substrate . This inhibition leads to an elevation of 2-AG, the most abundant endogenous agonist of the cannabinoid receptors CB1 and CB2 .
Biochemical Pathways
The inhibition of MAGL by Cyclopropyl(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)methanone affects the endocannabinoid system . The elevation of 2-AG levels leads to increased activation of the cannabinoid receptors CB1 and CB2 . This can have downstream effects on mood, appetite, pain, and inflammation .
Pharmacokinetics
It is known that the compound binds to magl in a time- and dose-dependent manner
Result of Action
The result of Cyclopropyl(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)methanone’s action is an increase in 2-AG levels, leading to increased activation of the cannabinoid receptors CB1 and CB2 . This can have beneficial effects on mood, appetite, pain, and inflammation . In animal models, the compound has shown antinociceptive efficacy in models of inflammatory and neuropathic pain .
properties
IUPAC Name |
cyclopropyl-[3-(4-fluorophenyl)sulfonylazetidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14FNO3S/c14-10-3-5-11(6-4-10)19(17,18)12-7-15(8-12)13(16)9-1-2-9/h3-6,9,12H,1-2,7-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJVXDGFCBQVBBZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CC(C2)S(=O)(=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14FNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclopropyl(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)methanone |
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